4-bromo-1-N-cyclobutylbenzene-1,2-diamine
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Overview
Description
4-Bromo-1-N-cyclobutylbenzene-1,2-diamine is an organic compound with the molecular formula C₁₀H₁₃BrN₂. It is a derivative of benzene, featuring a bromine atom and a cyclobutyl group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-N-cyclobutylbenzene-1,2-diamine typically involves the bromination of 1-N-cyclobutylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-N-cyclobutylbenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclobutyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: Products include dehalogenated benzene derivatives and modified cyclobutyl groups.
Scientific Research Applications
4-Bromo-1-N-cyclobutylbenzene-1,2-diamine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-N-cyclobutylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and the cyclobutyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-benzenediamine: Lacks the cyclobutyl group, making it less sterically hindered.
1-N-cyclobutylbenzene-1,2-diamine:
Uniqueness
4-Bromo-1-N-cyclobutylbenzene-1,2-diamine is unique due to the presence of both the bromine atom and the cyclobutyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C10H13BrN2 |
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Molecular Weight |
241.13 g/mol |
IUPAC Name |
4-bromo-1-N-cyclobutylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H13BrN2/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2 |
InChI Key |
IUZBTVXZYFWUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=C(C=C(C=C2)Br)N |
Origin of Product |
United States |
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